molecular formula C36H46N8O2 B13445304 N,N'-DidescarboxymethylDaclatasvir

N,N'-DidescarboxymethylDaclatasvir

Cat. No.: B13445304
M. Wt: 622.8 g/mol
InChI Key: UAGSIMCUMTVTNA-ZRTHHSRSSA-N
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Description

N,N’-DidescarboxymethylDaclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is of significant interest due to its potential antiviral properties and its role in inhibiting the replication of HCV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-DidescarboxymethylDaclatasvir involves multiple steps, starting from the basic structure of Daclatasvir. The process typically includes the removal of carboxymethyl groups from the parent compound. The reaction conditions often require specific catalysts and solvents to facilitate the deprotection and subsequent modifications.

Industrial Production Methods

Industrial production of N,N’-DidescarboxymethylDaclatasvir would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-DidescarboxymethylDaclatasvir can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N,N’-DidescarboxymethylDaclatasvir has several scientific research applications:

    Chemistry: It is used in studies related to the synthesis and modification of antiviral agents.

    Biology: It is used to study the mechanisms of viral replication and inhibition.

    Medicine: It is investigated for its potential use in treating HCV and other viral infections.

    Industry: It is explored for its potential in large-scale antiviral drug production.

Mechanism of Action

N,N’-DidescarboxymethylDaclatasvir exerts its effects by inhibiting the replication of HCV. It binds to the nonstructural protein 5A (NS5A), a phosphoprotein involved in viral RNA replication and assembly. By binding to NS5A, the compound disrupts the formation of the replication complex, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Daclatasvir: The parent compound, used in the treatment of HCV.

    Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.

    Ledipasvir: Similar to Daclatasvir, it targets NS5A and is used in combination therapies for HCV.

Uniqueness

N,N’-DidescarboxymethylDaclatasvir is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially improved efficacy or reduced side effects compared to its parent compound .

Properties

Molecular Formula

C36H46N8O2

Molecular Weight

622.8 g/mol

IUPAC Name

(2S)-2-amino-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1

InChI Key

UAGSIMCUMTVTNA-ZRTHHSRSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)N)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N

Origin of Product

United States

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